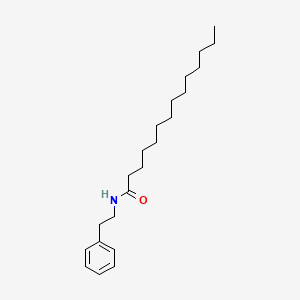![molecular formula C30H24Cl3NO2Sn B14184158 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole CAS No. 850405-99-1](/img/structure/B14184158.png)
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is a complex organotin compound that features an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole typically involves the reaction of indole derivatives with tris(2-chlorophenyl)methylstannane. The reaction conditions often require the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the stannyl group.
Substitution: The indole core can participate in electrophilic substitution reactions, while the stannyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can introduce various functional groups onto the indole core.
Scientific Research Applications
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, while the stannyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Similar in structure but with different substituents on the phenyl rings.
Indole-3-acetic acid: Shares the indole core but lacks the stannyl group.
Tris(2-chlorophenyl)methylstannane: Similar stannyl group but without the indole core
Uniqueness
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is unique due to the combination of the indole core and the stannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
CAS No. |
850405-99-1 |
|---|---|
Molecular Formula |
C30H24Cl3NO2Sn |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
tris[(2-chlorophenyl)methyl]stannyl 1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO2.3C7H6Cl.Sn/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;3*1-6-4-2-3-5-7(6)8;/h1-5,10H,(H,11,12);3*2-5H,1H2;/q;;;;+1/p-1 |
InChI Key |
OLBXKZIUCZJDBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O[Sn](CC3=CC=CC=C3Cl)(CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


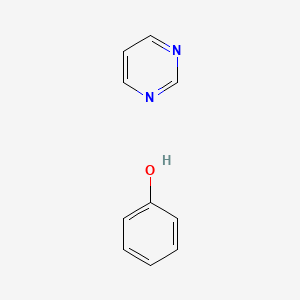
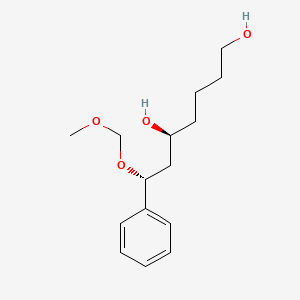
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
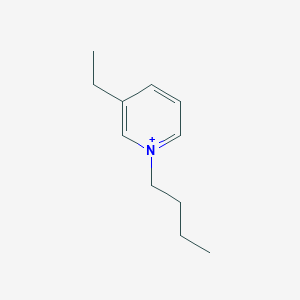
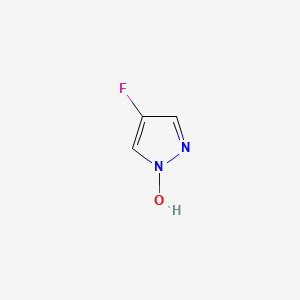
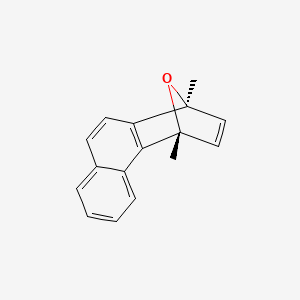
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
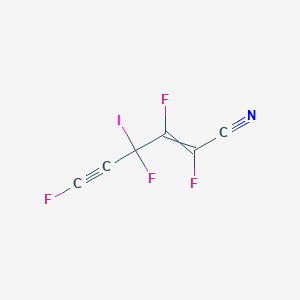
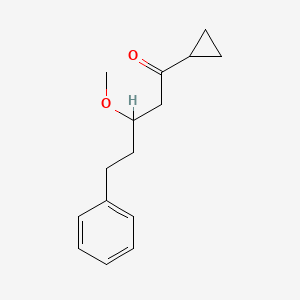
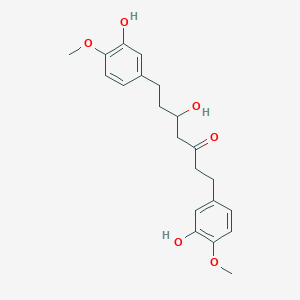
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
